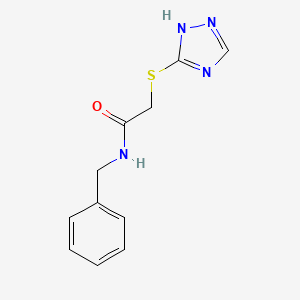

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

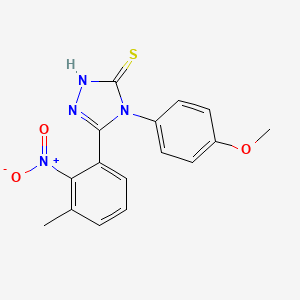

“N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide” is a chemical compound with a linear formula of C23H20N4OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide” consists of a benzyl group attached to a 1,2,4-triazole ring via a sulfur atom and an acetamide group . The compound has a molecular weight of 400.506 .Applications De Recherche Scientifique

Mushroom Tyrosinase Inhibition

This compound has been studied for its potential as a mushroom tyrosinase inhibitor . Tyrosinase is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. Inhibitors of this enzyme are sought after for their potential to treat hyperpigmentation disorders and are used in cosmetic products to lighten skin.

Cytotoxicity Studies

The cytotoxic effects of triazole derivatives on human melanoma cells have been evaluated . This is crucial for understanding the safety profile of these compounds when considering their use in pharmaceuticals or cosmetics.

Molecular Docking Studies

Computational studies, including molecular docking, have been conducted to understand the interaction between these compounds and biological targets . Such studies are essential for drug design and discovery, providing insights into the binding affinities and modes of action.

Dynamic Simulation Analysis

Dynamic simulation has been used to predict the behavior of these compounds within biological systems . This helps in predicting the stability and reactivity of the compound in different environments, which is vital for drug development.

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of novel heterocyclic compounds . These structures form the backbone of many pharmaceuticals and are valuable in medicinal chemistry.

Material Science Applications

Due to its unique chemical structure, this compound may have applications in material science . Its potential to interact with various substrates could lead to the development of new materials with specific properties.

Analytical Chemistry

In analytical chemistry, such compounds can be used as standards or reagents in the development of new assays and diagnostic tools .

Life Science Research

In life sciences, the compound’s role in enzymatic reactions and cellular processes makes it a candidate for study in understanding disease mechanisms and potential therapeutic interventions .

Mécanisme D'action

Target of Action

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a novel compound that has been identified as a potential inhibitor of mushroom tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

It is believed to interact with the active site of the tyrosinase enzyme, thereby inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.

Biochemical Pathways

By inhibiting tyrosinase, N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide affects the melanogenesis pathway . This pathway is responsible for the production of melanin. When tyrosinase is inhibited, the production of melanin is reduced, which can lead to a decrease in pigmentation.

Result of Action

The primary result of N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide’s action is the inhibition of tyrosinase and the subsequent reduction in melanin production . This can lead to a decrease in pigmentation.

Propriétés

IUPAC Name |

N-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-10(7-17-11-13-8-14-15-11)12-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSYLOJDGBMFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-piperidin-3-yl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5665700.png)

![(1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5665701.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5665706.png)

![1-(cyclopropylcarbonyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5665714.png)

![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5665733.png)

![N-[4-(methylthio)benzyl]-N-propyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665746.png)

![N'-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5665769.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5665772.png)

![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5665776.png)